4-(2,5-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Overview
Description
4-(2,5-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C14H15NO3S2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.04933569 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protective Groups in Synthesis
The 3,4-dimethoxybenzyl group, closely related to the dimethoxybenzylidene moiety in the specified compound, has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protective group is smoothly eliminated, showing its utility in synthetic chemistry for protecting sensitive functional groups during reactions (Grunder-Klotz & Ehrhardt, 1991).
Antimicrobial and Anticancer Activities
Compounds derived from 1,3,4-thiadiazole, which share structural features with the specified chemical, have been investigated for their biological activities. Schiff bases derived from these compounds have shown significant antimicrobial activity and possess DNA protective ability against oxidative damage. Furthermore, some of these compounds exhibit cytotoxicity against cancer cell lines, indicating their potential in developing new chemotherapeutic agents (Gür et al., 2020).
Molecular Docking Studies
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, related to the structure of interest, have been synthesized and their structures confirmed via NMR, IR, and mass spectral data. Docking studies and antimicrobial evaluation of these analogues indicate their potential as bioactive molecules, showcasing the utility of molecular modeling in predicting the biological activities of new compounds (Spoorthy et al., 2021).
Structural and Reactivity Studies
Synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been conducted, providing insights into the spectroscopic properties and reactivity of such compounds. Computational studies, including density functional theory (DFT) analysis, offer valuable information on their electronic structure and potential applications in materials science (Haroon et al., 2019).
Antioxidant Properties
Novel Schiff bases tethering 1,2,4-triazole and pyrazole rings have been synthesized, and their antioxidant as well as α-glucosidase inhibitory activities were evaluated. These studies underline the importance of structural modifications in enhancing biological activities, potentially leading to the development of new therapeutic agents (Pillai et al., 2019).
Properties
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-19-14-15-11(13(16)20-14)8-9-7-10(17-2)5-6-12(9)18-3/h5-8H,4H2,1-3H3/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRORRCFBQJZDM-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC(=C2)OC)OC)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC(=C2)OC)OC)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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